molecular formula C15H19NO3 B2357147 1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone CAS No. 887201-59-4

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone

Cat. No. B2357147
CAS RN: 887201-59-4
M. Wt: 261.321
InChI Key: IQSCOAFBAUKCBB-UHFFFAOYSA-N
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Description

“1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone” is a chemical compound with the molecular formula C15H19NO3. It is also known as 6-HYDROXYSPIRO[CHROMAN-2,4’-PIPERIDIN]-4-ONE HCL, with a CAS Number of 1189985-17-8 . The compound is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Synthesis Analysis

The synthesis of spiro[chroman-2,4’-piperidine]-4(3H)-one compounds, which includes “1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone”, has been a topic of interest in medicinal chemistry research . These compounds are usually formed by the simultaneous reactions of condensation and cyclization . There have been significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones .


Molecular Structure Analysis

The molecular structure of “1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone” is characterized by a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . This structure is a valued scaffold utilized by medicinal chemists and pharmacologists to yield therapeutically effective biologicals .


Chemical Reactions Analysis

The chemical reactions leading to the formation of various piperidine derivatives, including “1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone”, involve intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .

Scientific Research Applications

Synthesis and Characterization

1-(4-Hydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone and its derivatives are synthesized through various chemical methodologies, including click chemistry and condensation reactions. These compounds are characterized using spectroscopic techniques (IR, NMR, MS) and single crystal XRD analysis for structural confirmation. Their thermal stability is analyzed using TGA and DSC techniques. Such detailed characterization is crucial for understanding the chemical nature and stability of these compounds, laying the groundwork for their application in medicinal chemistry and material science (Govindhan et al., 2017).

Biological Relevance and Medicinal Chemistry

The structural motif of spiro[chromane-2,4'-piperidine]-4(3H)-one is a key pharmacophore in numerous drugs and biochemical reagents. Recent advancements in the synthesis of derivatives of this compound have shown significant biological relevance. These compounds are explored for their potential in developing new biologically active substances, indicating their importance in drug discovery and development processes (Ghatpande et al., 2020).

Antimicrobial and Antifungal Applications

Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds exhibit excellent docking integrations and have shown significant antimicrobial and antifungal properties, highlighting their potential as effective agents against various microbial and fungal pathogens (Ghatpande et al., 2021).

Pharmacological Evaluation

Derivatives of spiro[chromane-2,4'-piperidine] have been identified as novel histone deacetylase (HDAC) inhibitors. Their ability to inhibit nuclear extract HDACs and exhibit antiproliferative activity on different tumor cell lines has been evaluated. This work has led to the discovery of compounds with good oral bioavailability and tumor growth inhibition, suggesting their potential in cancer therapy (Varasi et al., 2011).

Future Directions

Given the therapeutic potential of “1-(4-Hydroxyspiro[chroman-2,4’-piperidin]-1’-yl)ethanone” and similar compounds, future research could focus on developing more effective and cost-effective methods for their synthesis . Additionally, further studies could explore their pharmacological applications in more depth .

properties

IUPAC Name

1-(4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-11(17)16-8-6-15(7-9-16)10-13(18)12-4-2-3-5-14(12)19-15/h2-5,13,18H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSCOAFBAUKCBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CC(C3=CC=CC=C3O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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